![molecular formula C8H5BrN2O2 B1377999 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 1352393-84-0](/img/structure/B1377999.png)
7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid
Overview
Description
7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H9BrN2O2 . It is an ethyl ester derivative of 5-bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and belongs to the class of pyrazolo[1,5-A]pyridine compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-A]pyridine derivatives has been achieved through various methods. A TEMPO-mediated [3 + 2] annulation–aromatization protocol has been developed for the preparation of pyrazolo[1,5-A]pyridines from N-aminopyridines and α,β-unsaturated compounds . This procedure offers multisubstituted pyrazolo[1,5-A]pyridines in good to excellent yield with high and predictable regioselectivity .Molecular Structure Analysis
The molecular structure of 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is represented by the InChI code1S/C10H9BrN2O2/c1-2-15-10(14)7-6-12-13-8(7)4-3-5-9(13)11/h3-6H,2H2,1H3
. The compound has a molecular weight of 269.1 . Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-A]pyridine derivatives have been studied. For instance, a Cu(I) catalyzed 1,3 dipolar cycloaddition reaction has been used with synthesized glycone and aglycone intermediates to transform designed triazole-linked pyrazolo[1,5-A]pyrimidine-based glycohybrids .Physical And Chemical Properties Analysis
7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid is a white solid .Scientific Research Applications
Pharmaceutical Applications
Pyrazolopyridines, which include the core structure of our compound, have been evaluated for their potential in pharmaceutical products. They exhibit a range of biological activities including antibacterial , antiviral , antifungal , and antitumor properties .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives through 1,3-dipolar cycloaddition reactions. These derivatives have potential applications in developing new medicinal compounds .
Tuberculosis Treatment Research
Imidazo[1,2-a]pyridine analogues, which are structurally related to our compound, have shown promise in treating tuberculosis. This suggests potential research applications of our compound in TB treatment models .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified for optical applications due to their tunable photophysical properties. This indicates that our compound could be explored for its optical characteristics .
Structural Modifications for Drug Design
The main synthesis route allows for versatile structural modifications at multiple positions on the pyrazolo[1,5-a]pyrimidine framework. This flexibility is crucial for drug design and development .
Synthesis of Heterocyclic Compounds
The compound can be used to synthesize a variety of heterocyclic compounds such as pyrazolo[1,5-a]pyrimidines and thieno[2,3-b]pyridines, which have applications in chemical research and drug discovery .
Future Directions
The future directions for the study of 7-Bromo-pyrazolo[1,5-A]pyridine-3-carboxylic acid and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and potential applications. For instance, the modification of marketed drugs including Loratadine, Abiraterone, and Metochalcone, and a one-pot three-step gram scale synthesis of key intermediate for the preparation of Selpercatinib were demonstrated .
Mechanism of Action
- Upon activation by NGF, TRKA phosphorylates downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which regulate cell proliferation, differentiation, and survival .
- By interfering with TRKA-mediated pathways, the compound disrupts cell growth and survival mechanisms .
- Impact on Bioavailability : High stability and low inhibitory activity against CYP2C9 enhance bioavailability .
Target of Action (TRKA)
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQUPJRJKYUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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